3-Chloro-5-ethynylbenzaldehyde
Description
Properties
CAS No. |
2758519-58-1 |
|---|---|
Molecular Formula |
C9H5ClO |
Molecular Weight |
164.59 g/mol |
IUPAC Name |
3-chloro-5-ethynylbenzaldehyde |
InChI |
InChI=1S/C9H5ClO/c1-2-7-3-8(6-11)5-9(10)4-7/h1,3-6H |
InChI Key |
BEZLJCRFSLTUPC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC(=C1)C=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Chloro-5-ethynylbenzaldehyde (hypothetical) with structurally related benzaldehyde derivatives, emphasizing molecular properties, substituent effects, and applications.
Structural and Molecular Comparisons
*Hypothetical structure based on substituent trends.
Reactivity and Functional Group Analysis
- Ethynyl vs. Methyl : The ethynyl group in 3-Chloro-5-ethynylbenzaldehyde enables participation in cycloaddition reactions, unlike the inert methyl group in 3-Chloro-5-methylbenzaldehyde. This makes the former more versatile in organic synthesis .
- Chlorine vs. Hydroxy : Chlorine (electron-withdrawing) deactivates the aromatic ring, directing electrophilic substitution to specific positions. In contrast, the hydroxy group in 3-Chloro-5-hydroxybenzaldehyde activates the ring but introduces sensitivity to oxidation .
Q & A
Q. What are the standard synthetic routes for preparing 3-Chloro-5-ethynylbenzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves Sonogashira coupling between 3-chloro-5-iodobenzaldehyde and terminal alkynes (e.g., ethynyltrimethylsilane) under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a copper(I) iodide co-catalyst. The reaction typically proceeds in anhydrous THF or DMF at 60–80°C under inert gas (N₂/Ar). After deprotection of the trimethylsilyl group (using K₂CO₃ in MeOH), the product is isolated via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires precise control of catalyst loading, temperature, and reaction time to minimize side reactions like alkyne homocoupling .
Q. How can researchers ensure purity and characterize 3-Chloro-5-ethynylbenzaldehyde?
- Methodological Answer : Purification is achieved via recrystallization (solvent: dichloromethane/hexane) or flash chromatography. Characterization employs:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm aldehyde proton (~10 ppm), ethynyl protons (sharp singlet at ~3 ppm), and chloro/ethynyl substitution patterns.
- HPLC-MS : To verify molecular ion peaks ([M+H]⁺) and detect impurities.
- FT-IR : Peaks at ~2200 cm⁻¹ (C≡C stretch) and ~1700 cm⁻¹ (aldehyde C=O stretch) confirm functional groups.
- Elemental Analysis : Validate empirical formula (C₉H₅ClO) .
Q. What are the key stability considerations for storing 3-Chloro-5-ethynylbenzaldehyde?
- Methodological Answer : The compound is sensitive to light, moisture, and oxidation. Store under inert gas (Ar) in amber glass vials at 2–8°C. Desiccants (e.g., molecular sieves) prevent aldehyde hydration. Stability tests via periodic HPLC analysis (over 6–12 months) assess degradation (e.g., formation of benzoic acid derivatives) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives from 3-Chloro-5-ethynylbenzaldehyde for catalytic applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents. For example:
- The electron-withdrawing chloro group enhances aldehyde electrophilicity, favoring nucleophilic additions.
- The ethynyl group’s π-system enables conjugation, affecting redox potentials in metal-organic frameworks (MOFs).
Validate predictions via cyclic voltammetry and X-ray crystallography of derivatives .
Q. What strategies resolve contradictions in reactivity data between 3-Chloro-5-ethynylbenzaldehyde and analogous aldehydes?
- Methodological Answer : Contradictions often arise from steric/electronic differences. For example:
- Compared to 3-Chloro-5-methylbenzaldehyde, the ethynyl group’s linear geometry reduces steric hindrance in cross-coupling reactions but increases susceptibility to oxidation.
- Use Hammett plots to quantify substituent effects on reaction rates. Compare kinetic data (e.g., Arrhenius plots) under identical conditions to isolate variables .
Q. How can researchers evaluate the biological activity of 3-Chloro-5-ethynylbenzaldehyde derivatives?
- Methodological Answer :
- Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values.
- Enzyme Inhibition : Use fluorescence-based assays (e.g., β-lactamase inhibition) with IC₅₀ calculations.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) assess selectivity. Correlate activity with structural data (e.g., XRD of protein-ligand complexes) .
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